(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one” is a chemical compound with the formula C8H6ClNOS and a molecular weight of 199.66 . It’s available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one” is represented by the formula C8H6ClNOS .Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.66 . More detailed physical and chemical properties were not available in the sources I found.Mechanism of Action
Target of Action
The primary target of this compound is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein responsible for inhibiting apoptosis (programmed cell death) and promoting DNA damage repair . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
The compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 . This prompts a conspicuous apoptotic response, leading to cell death . The compound also downregulates the DNA damage repair proteins RAD51 and BRCA2 .
Biochemical Pathways
The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage . It also inhibits the formation of RAD51 foci, a critical step and functional biomarker in homologous recombination .
Pharmacokinetics
The compound’s ability to enter cancer cells effectively suggests good cellular absorption .
Result of Action
The compound exhibits high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . It causes DNA damage and prompts a conspicuous apoptotic response, leading to cell death .
Action Environment
The compound’s action can be influenced by environmental factors such as solvent polarity . For instance, the degree of charge transfer gradually increases with an increase in solvent polarity . Also, the excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPSRLRMUYJZBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.